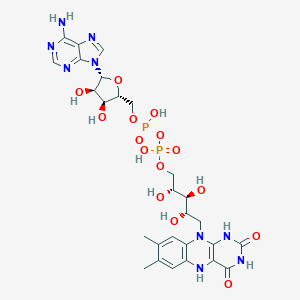

FADH2

説明

特性

CAS番号 |

1910-41-4 |

|---|---|

分子式 |

C27H35N9O15P2 |

分子量 |

787.6 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |

InChI |

InChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1 |

InChIキー |

YPZRHBJKEMOYQH-UYBVJOGSSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

異性体SMILES |

CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

正規SMILES |

CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

他のCAS番号 |

1910-41-4 |

物理的記述 |

Solid |

同義語 |

1,5-dihydro-FAD FADH2 |

製品の起源 |

United States |

Foundational & Exploratory

FADH2 role in the electron transport chain

An In-depth Technical Guide on the Core Role of FADH₂ in the Electron Transport Chain

Abstract

Flavin adenine dinucleotide (FAD) in its reduced form, FADH₂, is a critical redox coenzyme essential for cellular respiration. Generated primarily during the tricarboxylic acid (TCA) cycle and fatty acid β-oxidation, FADH₂ serves as a key electron donor to the mitochondrial electron transport chain (ETC). Unlike its counterpart NADH, FADH₂ introduces electrons at a distinct entry point, Complex II (succinate dehydrogenase), which has profound implications for the overall energy yield of oxidative phosphorylation. This technical guide provides a comprehensive analysis of the mechanism of FADH₂-mediated electron transport, its contribution to the proton-motive force, and the resulting ATP synthesis. We further detail established experimental protocols for the quantitative assessment of FADH₂-linked respiration and discuss the relevance of this pathway in metabolic research and drug development.

Introduction to FADH₂ and Oxidative Phosphorylation

Oxidative phosphorylation is the metabolic pathway responsible for the majority of ATP synthesis in aerobic organisms.[1] It harnesses the energy stored in reduced coenzymes, namely NADH and FADH₂, which are produced during various catabolic processes.[1] These coenzymes donate high-energy electrons to a series of protein complexes embedded in the inner mitochondrial membrane, collectively known as the electron transport chain (ETC).[1][2] As electrons traverse the ETC, energy is released and used to pump protons (H⁺) from the mitochondrial matrix into the intermembrane space.[2][3] This process establishes an electrochemical gradient, or proton-motive force, which drives the synthesis of ATP via ATP synthase.[1][4]

While both NADH and FADH₂ are vital electron carriers, they are not functionally interchangeable. They differ in their redox potentials and, consequently, their points of entry into the ETC, leading to different energy yields.[5][6] This guide focuses specifically on the pivotal role of FADH₂, providing a detailed examination of its unique contribution to cellular bioenergetics.

Generation of FADH₂ and its Entry into the Electron Transport Chain

Primary Metabolic Sources of FADH₂

FADH₂ is generated through redox reactions where FAD acts as a prosthetic group, covalently bound to enzymes that catalyze the oxidation of substrates.[5][7] The two principal pathways producing FADH₂ for the ETC are:

-

The Tricarboxylic Acid (TCA) Cycle: In the sixth step of the TCA cycle, the enzyme succinate dehydrogenase oxidizes succinate to fumarate. This reaction involves the removal of two hydrogen atoms from succinate, which are transferred to the FAD cofactor, reducing it to FADH₂.[8][9] Uniquely, succinate dehydrogenase is an integral part of both the TCA cycle and the ETC, where it is known as Complex II.[8][10]

-

Fatty Acid β-Oxidation: During the first step of each β-oxidation cycle, acyl-CoA dehydrogenase catalyzes the oxidation of a fatty acyl-CoA, introducing a double bond and reducing FAD to FADH₂.[11]

Complex II: The Gateway for FADH₂

FADH₂ donates its electrons to the ETC via Complex II (Succinate-ubiquinone oxidoreductase).[3][12] This complex serves as the second entry point into the electron transport system.[12] The electrons are first transferred from FADH₂ to a series of iron-sulfur (Fe-S) clusters within Complex II.[3][4] From these clusters, the electrons are passed to the mobile electron carrier ubiquinone (Coenzyme Q), reducing it to ubiquinol (CoQH₂).[2][3][4] The fully reduced ubiquinol then detaches from Complex II and travels within the inner mitochondrial membrane to deliver the electrons to Complex III.[3]

A critical distinction of Complex II is that it does not pump protons across the inner mitochondrial membrane.[3][4][12] This is a direct consequence of the lower energy level of electrons from FADH₂ compared to those from NADH.[3][4]

FADH₂-Mediated Electron Flow and Bioenergetics

The entry of electrons at Complex II means they bypass the proton-pumping activity of Complex I.[4] From Complex II, the electron transport pathway is identical for electrons originating from both NADH and FADH₂.[3] Ubiquinol (CoQH₂) delivers the electrons to Complex III (Cytochrome bc₁ complex), which then transfers them to Cytochrome c. Complex III contributes to the proton gradient by pumping protons. Finally, Cytochrome c shuttles the electrons to Complex IV (Cytochrome c oxidase), which also acts as a proton pump and catalyzes the final transfer of electrons to molecular oxygen, the terminal electron acceptor, to form water.[2][4]

// Electron Flow TCA_Cycle -> CII [label=" FADH₂ → FAD", color="#34A853", style=bold]; CII -> Q [label=" 2e⁻", color="#202124", style=bold]; Q -> CIII [label=" 2e⁻ (as CoQH₂)", color="#202124", style=bold]; CIII -> CytC [label=" e⁻", color="#202124", style=bold]; CytC -> CIV [label=" e⁻", color="#202124", style=bold]; CIV -> O2 [label=" 2e⁻", color="#202124", style=bold]; O2 -> H2O [style=invis];

// Proton Pumping CIII -> H_IMS [label=" 4H⁺", color="#EA4335", style=dashed, arrowhead=normal]; CIV -> H_IMS [label=" 2H⁺", color="#EA4335", style=dashed, arrowhead=normal];

// Set ranks {rank=same; CIII; CytC; CIV;} {rank=same; CII; Q;} } end_dot Caption: FADH₂ electron transport pathway.

Quantitative Comparison: FADH₂ vs. NADH

The bioenergetic cost of bypassing Complex I is significant. Because electrons from FADH₂ only traverse two of the three proton-pumping complexes (III and IV), they contribute to the translocation of fewer protons compared to electrons from NADH, which pass through all three (I, III, and IV).[2][3] This directly impacts the final ATP yield.

| Parameter | FADH₂ | NADH | Citation |

| Entry Point in ETC | Complex II | Complex I | [3][4] |

| Standard Redox Potential (E°') | Higher (Less Negative) | Lower (More Negative) | [5][13] |

| Protons Pumped per 2e⁻ | ~6 H⁺ | ~10 H⁺ | [2][3] |

| Approximate ATP Yield (P/O Ratio) | ~1.5 ATP | ~2.5 ATP | [3][14][15] |

Experimental Methodologies for Studying FADH₂-linked Respiration

Assessing mitochondrial function is crucial for basic research and drug development. Several robust methods exist to isolate and analyze the contribution of FADH₂-linked substrates to cellular respiration.

Isolation of Mitochondria

A prerequisite for many functional assays is the isolation of intact, functional mitochondria from cells or tissues.

Principle: The most common method is differential centrifugation, which separates organelles based on their size and density.[16][17] An initial low-speed spin pellets nuclei and cell debris, while a subsequent high-speed centrifugation of the supernatant pellets the mitochondria.[16] For higher purity, this is often followed by density gradient centrifugation.[16][18]

Protocol: Isolation from Cultured Cells

-

Cell Harvesting: Harvest cells (e.g., HeLa) by trypsinization, wash with PBS, and collect the cell pellet by centrifugation (e.g., 500 x g for 5 min).

-

Homogenization: Resuspend the pellet in an ice-cold mitochondrial isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA). Homogenize the cells using a Dounce or Potter-Elvehjem homogenizer on ice until ~80-90% of cells are lysed, as monitored by microscopy.[19]

-

Differential Centrifugation (First Spin): Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 min at 4°C) to pellet nuclei, unbroken cells, and debris.[19]

-

Differential Centrifugation (Second Spin): Carefully transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 10,000 x g for 15 min at 4°C). The resulting pellet contains the mitochondrial fraction.[19]

-

Washing: Discard the supernatant (cytosolic fraction) and gently resuspend the mitochondrial pellet in fresh isolation buffer. Repeat the high-speed centrifugation step to wash the mitochondria.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer and determine protein concentration (e.g., via BCA or Bradford assay). Keep on ice for immediate use.[16]

Measurement of Oxygen Consumption Rate (OCR)

Extracellular flux analyzers (e.g., Agilent Seahorse) provide a high-throughput method for real-time measurement of OCR, a direct indicator of mitochondrial respiration.[20][21]

Principle: By providing specific substrates and inhibitors, one can dissect the activity of different parts of the ETC. To specifically measure FADH₂-linked respiration, a Complex II substrate (succinate) is used in combination with a Complex I inhibitor (rotenone) to block any contribution from NADH.[21]

Protocol: OCR Measurement in Isolated Mitochondria

-

Preparation: Hydrate a sensor cartridge and load isolated mitochondria (e.g., 2-5 µg protein/well) onto a microplate in mitochondrial assay buffer (e.g., MAS buffer).[22][23]

-

Substrate Injection: Initiate the assay by injecting a Complex II substrate (e.g., 10 mM succinate) along with a Complex I inhibitor (e.g., 2 µM rotenone). This measures basal (State 2) respiration driven by FADH₂.

-

State 3 Respiration: Inject ADP (e.g., 1-4 mM) to stimulate ATP synthesis. The resulting increase in OCR represents phosphorylating respiration.

-

State 4o Respiration: Inject an ATP synthase inhibitor (e.g., 2.5 µg/mL oligomycin). The remaining OCR is due to proton leak across the inner membrane.

-

Maximal Respiration: Inject a chemical uncoupler (e.g., 4 µM FCCP) to dissipate the proton gradient and drive the ETC to its maximum rate.

-

Inhibition: Finally, inject a Complex III inhibitor (e.g., 2 µM antimycin A) to shut down ETC-dependent respiration, revealing any non-mitochondrial oxygen consumption.[21][24]

Spectrophotometric Assays for Complex II Activity

Enzymatic activity of the ETC complexes can be measured individually using spectrophotometry.

Principle: The activity of Complex II (or the combined activity of Complex II+III) is determined by monitoring the reduction of an electron acceptor in the presence of succinate.[25][26]

Protocol: Succinate-Cytochrome c Reductase (Complex II+III) Assay

-

Reaction Mixture: In a cuvette, prepare a reaction buffer containing phosphate buffer, EDTA, and oxidized cytochrome c.[26] Add the mitochondrial sample (e.g., 20-50 µg protein).

-

Inhibitors: Add KCN (to inhibit Complex IV) and rotenone (to inhibit Complex I).[26]

-

Activation: Add the substrate, succinate (e.g., 10 mM), and pre-incubate for 10-15 minutes at 30°C to fully activate Complex II.[26]

-

Measurement: Place the cuvette in a spectrophotometer and monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

Control: Repeat the assay in the presence of a Complex III inhibitor (antimycin A) or a Complex II inhibitor (malonate) to determine the specific activity. The specific activity is the total rate minus the inhibitor-insensitive rate.

Conclusion

FADH₂ is an indispensable contributor to cellular energy production. Its unique entry point into the electron transport chain at Complex II, bypassing the first proton-pumping site, results in a lower but still vital contribution to the proton-motive force and subsequent ATP synthesis. Understanding the distinct bioenergetic properties and regulatory mechanisms of FADH₂-linked respiration is fundamental for researchers in metabolism, physiology, and pharmacology. The experimental protocols detailed herein provide a robust framework for investigating the function of this crucial pathway in both health and disease, offering valuable insights for the development of novel therapeutic strategies targeting mitochondrial function.

References

- 1. csun.edu [csun.edu]

- 2. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. jackwestin.com [jackwestin.com]

- 5. researchgate.net [researchgate.net]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. longdom.org [longdom.org]

- 9. tutorchase.com [tutorchase.com]

- 10. medlink.com [medlink.com]

- 11. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. google.com [google.com]

- 14. 6.26 Electron Transport Chain | Nutrition Flexbook [courses.lumenlearning.com]

- 15. The Mechanism of Oxidative Phosphorylation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biochain.com [biochain.com]

- 18. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 19. Methods for Mitochondrial Isolation - Creative Proteomics [creative-proteomics.com]

- 20. agilent.com [agilent.com]

- 21. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mitochondrial complex activity assays [protocols.io]

- 23. embopress.org [embopress.org]

- 24. Redirecting [linkinghub.elsevier.com]

- 25. Biochemical analyses of the electron transport chain complexes by spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System using Polarography and Spectrophotometric Enzyme Assays - PMC [pmc.ncbi.nlm.nih.gov]

Flavin Adenine Dinucleotide (FADH2): A Core Technical Guide on Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flavin adenine dinucleotide (FAD) and its reduced form, FADH2, are essential redox coenzymes vital to a multitude of metabolic reactions, most notably cellular respiration.[1] this compound functions as a crucial electron carrier, shuttling high-energy electrons from metabolic processes like the citric acid cycle and fatty acid beta-oxidation to the electron transport chain (ETC).[2][3] Its unique electrochemical properties, particularly a more positive reduction potential compared to NADH, dictate its specific entry point into the ETC and the consequent energy yield in the form of ATP.[2][4] This guide provides a detailed examination of the molecular structure of this compound, its fundamental chemical and physical properties, and the experimental methodologies employed to investigate its function.

Molecular Structure of this compound

This compound is a complex molecule composed of two primary moieties: a flavin mononucleotide (FMN) and an adenosine monophosphate (AMP), linked together by a pyrophosphate bridge.[2]

-

Flavin Mononucleotide (FMN) Unit : This unit contains the reactive component of the molecule, the isoalloxazine ring system, which is attached to a ribitol (a sugar alcohol) side chain.[2][5] The isoalloxazine ring is the site of the reversible reduction and oxidation, accepting two hydrogen atoms (two protons and two electrons) to become this compound.[6][7]

-

Adenosine Monophosphate (AMP) Unit : This unit consists of an adenine base, a ribose sugar, and a phosphate group.[2] While not directly involved in the redox reactions, the AMP moiety is crucial for the recognition and binding of the coenzyme to the apoenzyme (the protein part of an enzyme).

In its three-dimensional structure, FAD can adopt several conformations. Two common forms are an extended conformation and a "butterfly" or stacked conformation, where the adenine and isoalloxazine rings fold and stack on top of each other.[2]

Caption: Simplified schematic of this compound's core components.

Chemical and Physicochemical Properties

The utility of this compound in biological systems stems from its specific chemical properties, particularly its behavior in redox reactions and its spectroscopic characteristics.

Redox Activity and Electrochemical Properties

FAD is a powerful oxidizing agent that can accept two electrons and two protons to form the fully reduced this compound.[2] This process can also occur in a stepwise manner, forming a stable semiquinone radical intermediate (FADH•).[2]

The overall reduction reaction is: FAD + 2e⁻ + 2H⁺ ⇌ this compound [7]

This redox capability is central to its function. In the citric acid cycle, for instance, succinate dehydrogenase (Complex II of the ETC) utilizes a covalently bound FAD to oxidize succinate to fumarate, reducing FAD to this compound in the process.[2] this compound is a high-energy molecule because the aromaticity of the isoalloxazine ring system is lost upon reduction, resulting in a higher energy state.[2] The subsequent re-oxidation to FAD in the ETC releases this stored energy and restores the stable aromatic system.[2]

The standard reduction potential (E°') of free FAD/FADH2 is approximately -0.219 V to -0.22 V.[8][9] However, when bound to an enzyme, this potential can vary significantly, ranging from -465 mV to +149 mV, depending on the protein microenvironment.[10] This modulation allows FAD-dependent enzymes to catalyze a wide array of reactions.[10] this compound is considered a less powerful reducing agent than NADH (E°' ≈ -0.32 V), which means its electrons are at a lower energy level.[4][11]

Caption: Redox states of Flavin Adenine Dinucleotide.

Role in the Electron Transport Chain (ETC)

The primary role of this compound is to donate electrons to the mitochondrial electron transport chain, a process that drives the synthesis of ATP through oxidative phosphorylation.[12][13] Unlike NADH, which donates its electrons to Complex I, this compound feeds its electrons directly into Complex II (succinate dehydrogenase).[11][14] This is a critical distinction because Complex I is a proton-pumping site, whereas Complex II is not.[11]

By bypassing Complex I, the electrons from this compound contribute to the pumping of fewer protons across the inner mitochondrial membrane compared to electrons from NADH.[11] Consequently, the oxidation of one molecule of this compound yields approximately 1.5 molecules of ATP, whereas the oxidation of NADH yields about 2.5 molecules of ATP.[15]

Caption: Electron flow from NADH and this compound in the ETC.

Spectroscopic Properties

The different redox states of flavins have distinct spectroscopic signatures, which are invaluable for experimental analysis.[2] The oxidized form, FAD, is yellow and exhibits major UV-Vis absorbance maxima at approximately 370 nm and 450 nm.[2][16] It is also fluorescent, with an emission peak around 515-520 nm when excited with blue light (~460 nm).[17][18]

In contrast, the fully reduced form, this compound, is colorless and essentially non-fluorescent.[17][19] This stark difference in fluorescence between FAD and this compound is widely exploited to monitor mitochondrial redox states in real-time.[17] An increase in the FAD/FADH2 ratio (more oxidation) leads to a stronger fluorescence signal, while a decrease (more reduction) quenches the signal.

Quantitative Data Summary

The following table summarizes key quantitative properties of FAD and this compound.

| Property | Value | Reference(s) |

| Molecular Formula (FAD) | C₂₇H₃₃N₉O₁₅P₂ | [20] |

| Molecular Weight (FAD) | 785.5 g/mol | [20] |

| Molecular Formula (this compound) | C₂₇H₃₅N₉O₁₅P₂ | [21] |

| Molecular Weight (this compound) | 787.6 g/mol | [21] |

| Standard Reduction Potential (E°') | ~ -0.219 V (for free FAD/FADH2) | [9] |

| FAD UV-Vis Absorbance Maxima | ~370 nm and ~450 nm | [2][16] |

| This compound UV-Vis Absorbance Maxima | ~345 nm | [22] |

| FAD Fluorescence Emission Max | ~515-530 nm (Excitation ~460 nm) | [17][18] |

| This compound Fluorescence | Non-fluorescent | [17] |

| ATP Yield per Molecule | ~1.5 ATP | [15] |

Key Experimental Protocols

The characterization of this compound relies on several biophysical and biochemical techniques. Below is a generalized protocol for analyzing FAD/FADH2 redox state changes using fluorescence spectroscopy.

Protocol: Monitoring Mitochondrial Redox State via FAD Autofluorescence

This protocol describes a method for measuring changes in the endogenous fluorescence of FAD to assess the metabolic state of isolated mitochondria or cultured cells. The principle relies on the fluorescence of oxidized FAD and the non-fluorescent nature of reduced this compound.[17][19]

I. Materials and Reagents:

-

Fluorometer or fluorescence microscope equipped with appropriate filters.

-

Excitation source (~460 nm) and emission detector (~520 nm).

-

Isolated mitochondria or cultured cells.

-

Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, HEPES, EGTA).

-

Metabolic substrates (e.g., succinate, pyruvate, glutamate).

-

Mitochondrial inhibitors (e.g., rotenone to inhibit Complex I, cyanide or sodium azide to inhibit Complex IV).[19]

-

Uncouplers (e.g., FCCP or CCCP).[19]

II. Experimental Procedure:

-

Instrument Setup:

-

Set the fluorometer or microscope excitation wavelength to ~460 nm.

-

Set the emission detection wavelength to ~520-530 nm.

-

Allow the light source to warm up for stable output.

-

-

Sample Preparation:

-

Resuspend isolated mitochondria or cultured cells in pre-warmed respiration buffer at the desired concentration.

-

Transfer the suspension to a temperature-controlled cuvette or imaging dish.

-

-

Baseline Measurement:

-

Record the baseline autofluorescence of the sample. This represents the initial steady-state FAD/FADH2 ratio.

-

-

Inducing Metabolic Changes:

-

State 4 -> State 3 Transition: Add a substrate like succinate (which donates electrons to Complex II, reducing FAD to this compound). This should cause a decrease in fluorescence. Following this, add ADP to stimulate ATP synthesis (State 3 respiration), which will oxidize this compound and cause an increase in fluorescence.[19]

-

Inhibition: Add an inhibitor like sodium azide to block the ETC downstream of this compound. This will prevent this compound re-oxidation, leading to its accumulation and a sharp decrease in fluorescence.[19]

-

Uncoupling: Add an uncoupler like FCCP. This will dissipate the proton gradient, causing maximal respiration and rapid oxidation of this compound, resulting in a maximal fluorescence signal.

-

-

Data Acquisition and Analysis:

-

Continuously record the fluorescence intensity over time.

-

Normalize the fluorescence changes to the baseline reading (ΔF/F₀).

-

Correlate the changes in fluorescence with the specific metabolic state induced by the added substrates or inhibitors.

-

Caption: Workflow for FAD autofluorescence measurement.

Conclusion

This compound is an indispensable redox cofactor whose structure is intricately linked to its function as a high-energy electron carrier. Its distinct electrochemical and spectroscopic properties not only define its specific role in cellular metabolism but also provide robust tools for its study. For researchers in drug development, understanding the nuances of this compound-dependent pathways and the enzymes that utilize this cofactor is critical for identifying novel therapeutic targets for metabolic diseases, neurodegenerative disorders, and cancer.

References

- 1. biologywise.com [biologywise.com]

- 2. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. longevitybox.co.uk [longevitybox.co.uk]

- 4. Answered: this compound is a less powerful reducing agent (electron donor) than NADH. What is the consequence of this in oxidative phosphorylation? this compound requires more steps than… | bartleby [bartleby.com]

- 5. Fad – Flavin Adenine Dinucleotide | PPTX [slideshare.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. brainly.com [brainly.com]

- 9. Consider the oxidation of this compound by oxygen. If the standard reduction pote.. [askfilo.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Khan Academy [khanacademy.org]

- 12. ck12.org [ck12.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electron transport chain - Wikipedia [en.wikipedia.org]

- 15. 6.26 Electron Transport Chain | Nutrition Flexbook [courses.lumenlearning.com]

- 16. zaguan.unizar.es [zaguan.unizar.es]

- 17. Flavin Adenine Dinucleotide Fluorescence as an Early Marker of Mitochondrial Impairment During Brain Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Changes in FAD and NADH fluorescence in neurosecretory terminals are triggered by calcium entry and by ADP production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Flavin Adenine Dinucleotide | C27H33N9O15P2 | CID 643975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. This compound | C27H35N9O15P2 | CID 446013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. UV-visible absorption spectrum of FAD and its reduced forms embedded in a cryptochrome protein - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP01714K [pubs.rsc.org]

a complete description of the function of FADH2 in cellular respiration

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Flavin adenine dinucleotide (FAD) in its reduced form, FADH2, is a critical redox cofactor in cellular respiration, playing a central role in the mitochondrial electron transport chain (ETC) and subsequent ATP synthesis. This technical guide provides a comprehensive examination of the function of this compound, from its generation in the Krebs cycle to its electron transfer to Complex II of the ETC. We delve into the quantitative bioenergetics of this compound oxidation, present detailed experimental protocols for assessing its activity, and explore its implications in reactive oxygen species (ROS) production. This document serves as an in-depth resource for professionals engaged in metabolic research and the development of therapeutics targeting cellular energy pathways.

Introduction

Cellular respiration is the cornerstone of energy metabolism in aerobic organisms, converting the chemical energy stored in nutrients into adenosine triphosphate (ATP), the universal energy currency of the cell. Within this intricate process, the reduced coenzyme Flavin Adenine Dinucleotide (this compound) functions as a key electron carrier, shuttling high-energy electrons from the Krebs cycle and fatty acid oxidation to the electron transport chain.[1][2][3] Unlike its counterpart NADH, which donates electrons to Complex I, this compound enters the ETC at Complex II (Succinate Dehydrogenase), a unique enzyme that participates in both the Krebs cycle and oxidative phosphorylation.[4] This distinction in entry point has significant implications for the total ATP yield and the regulation of cellular energy homeostasis. Understanding the precise function and regulation of this compound is paramount for researchers and clinicians investigating metabolic disorders, neurodegenerative diseases, and cancer, as well as for the development of novel pharmacotherapies targeting mitochondrial function.

Synthesis of this compound in the Krebs Cycle

The primary site of this compound generation within carbohydrate metabolism is the Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle. Specifically, this compound is produced during the oxidation of succinate to fumarate, a reaction catalyzed by the enzyme succinate dehydrogenase (which is also Complex II of the ETC).

The reaction is as follows:

Succinate + FAD → Fumarate + this compound

This enzymatic step is unique as the enzyme is embedded in the inner mitochondrial membrane, directly linking the Krebs cycle to the electron transport chain.[4]

This compound and the Electron Transport Chain

This compound serves as a mobile electron carrier, delivering the two electrons it acquired from succinate oxidation to the electron transport chain.

Electron Transfer to Complex II

This compound is oxidized back to FAD by transferring its electrons to the iron-sulfur clusters within Complex II. From Complex II, the electrons are then passed to Coenzyme Q (ubiquinone), a lipid-soluble carrier that shuttles electrons to Complex III. It is crucial to note that Complex II does not pump protons across the inner mitochondrial membrane.[4] This is a key distinction from Complex I, the entry point for electrons from NADH.

Contribution to the Proton-Motive Force

The electrons donated by this compound contribute to the generation of the proton-motive force, but to a lesser extent than those from NADH. As electrons are transferred from Coenzyme Q through Complexes III and IV, protons are translocated from the mitochondrial matrix to the intermembrane space. This electrochemical gradient is then harnessed by ATP synthase (Complex V) to produce ATP. Because the electrons from this compound bypass the proton-pumping action of Complex I, their journey through the ETC results in the translocation of fewer protons compared to the electrons from NADH.

Quantitative Bioenergetics of this compound Oxidation

The energy yield from the oxidation of this compound is a critical parameter in understanding cellular bioenergetics. This can be quantified in terms of the standard reduction potential and the ultimate ATP yield.

Standard Reduction Potentials

The direction of electron flow in the electron transport chain is determined by the standard reduction potentials (E°') of the participating redox couples. Electrons flow from carriers with a more negative reduction potential to those with a more positive reduction potential, releasing energy in the process.[5]

| Redox Couple | Standard Reduction Potential (E°') (V) |

| NAD+ / NADH | -0.32 |

| FAD / this compound (in Complex II) | ~ -0.22 to +0.03 |

| Coenzyme Q / Coenzyme QH2 | +0.045 |

| Cytochrome c (Fe3+) / Cytochrome c (Fe2+) | +0.254 |

| ½ O2 + 2H+ / H2O | +0.816 |

Note: The standard reduction potential of the FAD/FADH2 couple can vary depending on its protein environment.[6]

ATP Yield

Due to bypassing the proton-pumping Complex I, the oxidation of one molecule of this compound results in the synthesis of approximately 1.5 molecules of ATP.[7][8] This is in contrast to the approximately 2.5 ATP molecules generated from the oxidation of one molecule of NADH.[7] This difference in ATP yield is a direct consequence of the lower number of protons pumped across the inner mitochondrial membrane.[9]

This compound and Reactive Oxygen Species (ROS) Production

Mitochondria are a primary source of reactive oxygen species (ROS), which are byproducts of oxidative phosphorylation.[10][11] The electron transport chain, particularly Complexes I and III, can leak electrons that prematurely react with molecular oxygen to form superoxide radicals. While Complex I is a major site of ROS production, under certain conditions, such as reverse electron transport, electrons from the Coenzyme Q pool, which receives electrons from this compound via Complex II, can contribute to ROS generation at Complex I.[12][13] Therefore, the metabolic state and the relative contributions of NADH and this compound to the ETC can influence the rate of mitochondrial ROS production.

Experimental Protocols

The study of this compound function relies on a variety of experimental techniques to assess the activity of its associated enzymes and the overall process of oxidative phosphorylation.

Measurement of Succinate Dehydrogenase (Complex II) Activity

Principle: The activity of succinate dehydrogenase is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.[14][15] The rate of DCPIP reduction, observed as a decrease in absorbance at 600 nm, is proportional to the enzyme's activity.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation.[16]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate buffer (pH 7.4), succinate, and the electron acceptor DCPIP.

-

Initiation of Reaction: Add the isolated mitochondria to the reaction mixture to initiate the reaction.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of DCPIP.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential is a key indicator of mitochondrial function and is maintained by the proton pumping of the ETC. Fluorescent dyes, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, accumulate in the mitochondria in a potential-dependent manner.[17][18][19] A decrease in fluorescence intensity indicates mitochondrial depolarization.

Protocol (using TMRE):

-

Cell Culture: Culture cells of interest to an appropriate confluency.

-

Dye Loading: Incubate the cells with TMRE in a suitable buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove excess dye.

-

Fluorescence Microscopy or Flow Cytometry: Image the cells using a fluorescence microscope or analyze the cell population using a flow cytometer to quantify TMRE fluorescence intensity.

-

Data Analysis: Compare the fluorescence intensity of treated cells to control cells to determine changes in mitochondrial membrane potential.

Determination of Respiratory Control Ratio (RCR)

Principle: The Respiratory Control Ratio (RCR) is a measure of the coupling efficiency between substrate oxidation and ATP synthesis. It is calculated as the ratio of the respiration rate in the presence of ADP (State 3) to the respiration rate after ADP has been phosphorylated to ATP (State 4).[20][21][22] A high RCR indicates tightly coupled and healthy mitochondria.

Protocol (using a Clark-type oxygen electrode):

-

Mitochondria Isolation: Isolate mitochondria from the sample of interest.

-

Respirometry Chamber Setup: Add isolated mitochondria to a respiration buffer in a sealed chamber equipped with a Clark-type oxygen electrode.

-

Substrate Addition: Add a substrate for Complex II, such as succinate (in the presence of a Complex I inhibitor like rotenone), to initiate basal respiration (State 2).

-

State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the maximal rate of oxygen consumption.

-

State 4 Respiration: Once all the added ADP has been converted to ATP, the respiration rate will decrease to the State 4 rate.

-

RCR Calculation: Calculate the RCR by dividing the State 3 respiration rate by the State 4 respiration rate.

Visualizing this compound's Role in Cellular Respiration

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involving this compound.

Caption: Generation of this compound in the Krebs Cycle.

Caption: Electron Flow from this compound in the ETC.

Caption: Experimental Workflow for RCR Determination.

Conclusion and Future Directions

This compound is an indispensable component of cellular respiration, acting as a crucial link between the Krebs cycle and the electron transport chain. Its unique entry point at Complex II dictates a lower ATP yield compared to NADH, a factor that is critical for accurate modeling of cellular bioenergetics. The experimental protocols detailed herein provide a robust framework for the investigation of this compound-related metabolic pathways. For drug development professionals, targeting the enzymatic machinery associated with this compound production and oxidation presents a promising avenue for the modulation of cellular energy metabolism in various disease states. Future research should focus on the intricate regulatory mechanisms governing this compound metabolism and its role in cellular signaling, particularly in the context of metabolic reprogramming in cancer and the pathogenesis of mitochondrial diseases. A deeper understanding of these processes will undoubtedly pave the way for novel therapeutic interventions.

References

- 1. ck12.org [ck12.org]

- 2. m.youtube.com [m.youtube.com]

- 3. fiveable.me [fiveable.me]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Number of ATP produced in oxidative phosphory - Generic - BNID 110682 [bionumbers.hms.harvard.edu]

- 8. fiveable.me [fiveable.me]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. Effects of ROS Pathway Inhibitors and NADH and this compound Linked Substrates on Mitochondrial Bioenergetics and ROS Emission in the Heart and Kidney Cortex and Outer Medulla - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of ROS pathway inhibitors and NADH and this compound linked substrates on mitochondrial bioenergetics and ROS emission in the heart and kidney cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Succinate Dehydrogenase (SDH) assay. [bio-protocol.org]

- 15. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Live-cell microscopy for mitochondrial membrane potential measurements [protocols.io]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on FADH2 Production in the Krebs Cycle

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a pivotal metabolic pathway essential for cellular energy production. A critical step in this cycle is the generation of flavin adenine dinucleotide (FADH2), a key reducing equivalent that directly fuels the electron transport chain (ETC). This guide provides a comprehensive technical overview of this compound production, focusing on the enzymatic reaction catalyzed by succinate dehydrogenase (SDH), also known as Complex II of the ETC. We will delve into the structural and functional aspects of SDH, the thermodynamics of the reaction, and detailed experimental protocols for its study. This document is intended to serve as a detailed resource for researchers actively engaged in metabolic studies and drug development targeting cellular bioenergetics.

The Core Reaction: Succinate to Fumarate

Within the mitochondrial matrix, the sole production of this compound in the Krebs cycle occurs during the conversion of succinate to fumarate.[1][2] This reaction is unique as it is catalyzed by succinate dehydrogenase, an enzyme complex that is an integral component of the inner mitochondrial membrane and also functions as Complex II in the electron transport chain.[3][4] This dual role directly links the Krebs cycle to oxidative phosphorylation.[5][6]

The overall reaction is as follows:

Succinate + FAD → Fumarate + this compound

For each molecule of acetyl-CoA that enters the Krebs cycle, one molecule of this compound is generated.[7][8] Since each molecule of glucose yields two molecules of acetyl-CoA, a total of two this compound molecules are produced per glucose molecule.[9][10]

The Enzymatic Machinery: Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a heterotetrameric protein complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[3][5]

-

SDHA (Flavoprotein subunit): This subunit contains the covalently bound FAD cofactor and the active site for succinate oxidation.[4][11] The binding of succinate and its subsequent oxidation to fumarate occurs here, leading to the reduction of FAD to this compound.[11]

-

SDHB (Iron-sulfur protein subunit): This subunit contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from this compound to the ubiquinone pool in the ETC.[3][11]

-

SDHC and SDHD (Membrane anchor subunits): These are hydrophobic subunits that anchor the complex to the inner mitochondrial membrane.[4] They form the binding site for ubiquinone (Coenzyme Q) and are involved in the final transfer of electrons.[3][11]

Dysfunction of the SDH complex, often due to genetic mutations, is linked to various diseases, including hereditary paraganglioma-pheochromocytoma syndrome and certain cancers.[5][6]

Quantitative and Thermodynamic Analysis

The conversion of succinate to fumarate is a critical control point in cellular metabolism. The following table summarizes key quantitative data associated with this reaction.

| Parameter | Value | Significance |

| This compound Yield | 1 per Krebs cycle turn | Directly contributes to the electron transport chain.[1] |

| 2 per glucose molecule | A key energy-yielding product of glucose oxidation.[9] | |

| Standard Free Energy Change (ΔG°') | ~0 kJ/mol | The reaction is readily reversible, with the direction influenced by the relative concentrations of succinate and fumarate.[12] |

| Redox Potential (E°') of Fumarate/Succinate | +0.031 V | Indicates the tendency of fumarate to accept electrons.[13] |

| Redox Potential (E°') of FAD/FADH2 (enzyme-bound) | -0.219 V | Reflects the electron-accepting capability of the FAD cofactor within the SDH enzyme.[13] |

The small standard free energy change of this reaction is insufficient to reduce NAD+ (which has a more negative redox potential), which is why FAD is utilized as the electron acceptor.[14]

Signaling Pathways and Logical Relationships

The production of this compound is intricately linked to the overall flow of the Krebs cycle and the electron transport chain. The following diagrams illustrate these relationships.

Caption: this compound Production via Succinate Dehydrogenase in the Krebs Cycle.

Experimental Protocols

Accurate measurement of SDH activity and this compound production is crucial for research in this field. Below are detailed methodologies for key experiments.

Isolation of Mitochondria from Tissues (e.g., Rat Liver)

This protocol is foundational for obtaining samples for SDH activity assays.

Materials:

-

Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4.

-

Potter-Elvehjem homogenizer with a Teflon pestle.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize the animal and immediately excise the liver, placing it in ice-cold Isolation Buffer I.[15]

-

Mince the tissue finely with scissors and wash several times with Isolation Buffer I to remove blood.[15]

-

Homogenize the tissue in 5 volumes of Isolation Buffer I using 6-8 passes of the pestle at a low speed.[15]

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[15]

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000-14,000 x g for 10 minutes at 4°C to pellet the mitochondria.[15]

-

Discard the supernatant. Wash the mitochondrial pellet by resuspending it in Isolation Buffer I and repeating the high-speed centrifugation.[15]

-

Perform a second wash with Isolation Buffer II.[15]

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration (e.g., via BCA assay).[15]

Assay of Succinate Dehydrogenase Activity

This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.

Materials:

-

SDH Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2).

-

SDH Substrate Mix (containing succinate).

-

SDH Probe (e.g., 2,6-dichlorophenolindophenol - DCPIP).

-

Isolated mitochondria or cell/tissue lysates.

-

Spectrophotometric plate reader.

Procedure:

-

Prepare samples by homogenizing tissues or cells in the assay buffer. For unknown samples, it is advisable to test several dilutions.[16]

-

Add 5-50 µL of the sample to duplicate wells of a 96-well plate. Adjust the final volume to 50 µL with SDH Assay Buffer.[16]

-

Prepare a reaction mix containing the SDH Assay Buffer, SDH Substrate Mix, and SDH Probe according to the manufacturer's instructions (e.g., from kits like Abcam ab228560 or Sigma-Aldrich MAK197).[16][17]

-

Add the reaction mix to each well, initiating the reaction.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCIP) in kinetic mode at 25°C.[16][17]

-

Continue to take readings every 5 minutes for 10-30 minutes. The rate of decrease in absorbance is proportional to the SDH activity.[16]

-

Calculate the SDH activity based on a standard curve generated with a known standard (e.g., DCIP standard).[17]

Measurement of this compound Levels via Autofluorescence

This method allows for the estimation of this compound levels in living cells by measuring the autofluorescence of its oxidized form, FAD.

Materials:

-

Live cells cultured on imaging-appropriate plates/slides.

-

Fluorescence microscope equipped for autofluorescence imaging (e.g., excitation ~450 nm, emission ~520 nm for FAD).

-

Reagents for inducing maximal respiration (e.g., FCCP) and inhibiting the ETC (e.g., NaCN).[18]

Procedure:

-

Culture cells to the desired confluency.

-

Acquire baseline autofluorescence images of the FAD signal. The intensity of this signal is inversely related to the amount of this compound.[18][19]

-

To establish the dynamic range, induce maximal respiration by adding an uncoupler like FCCP. This will oxidize the FAD pool, resulting in a maximal fluorescence signal.[18]

-

Subsequently, add an ETC inhibitor like sodium cyanide (NaCN) to fully reduce the FAD pool, leading to a minimal fluorescence signal.[18]

-

The relative this compound levels can be inferred from the changes in FAD fluorescence intensity. The FAD redox index can be calculated by normalizing the basal fluorescence level to the range defined by the FCCP and NaCN treatments.[18]

Experimental Workflow Visualization

The following diagram outlines the general workflow for studying this compound production, from sample preparation to data analysis.

Caption: General experimental workflow for the analysis of SDH activity.

Conclusion

The production of this compound by succinate dehydrogenase is a cornerstone of cellular metabolism, bridging the Krebs cycle and oxidative phosphorylation. A thorough understanding of this process, supported by robust quantitative data and precise experimental methodologies, is indispensable for researchers in the life sciences and for professionals in drug development targeting metabolic pathways. This guide provides a detailed technical foundation to facilitate further investigation and innovation in this critical area of study.

References

- 1. microbenotes.com [microbenotes.com]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. meridian.allenpress.com [meridian.allenpress.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. ck12.org [ck12.org]

- 10. Cellular respiration - Wikipedia [en.wikipedia.org]

- 11. Succinate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 12. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chegg.com [chegg.com]

- 14. Fumarate reductase with frames [chem.uwec.edu]

- 15. agilent.com [agilent.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560) | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of mitochondrial NADH and FAD autofluorescence in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Energetics of Cellular Respiration: A Technical Guide to the Thermodynamic Properties of FADH2 Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavin adenine dinucleotide (FAD) in its reduced form, FADH2, is a critical electron carrier in cellular metabolism, funneling high-energy electrons into the mitochondrial electron transport chain (ETC) to drive the synthesis of adenosine triphosphate (ATP). A thorough understanding of the thermodynamic properties governing this compound oxidation is paramount for researchers in basic science and drug development, as it underpins the bioenergetic status of the cell and presents potential targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core thermodynamic principles of this compound oxidation, including the standard Gibbs free energy change, reduction potentials, and the stoichiometry of proton pumping and ATP synthesis. Detailed experimental protocols for measuring these key parameters are also presented, alongside a visual representation of the this compound oxidation pathway within the ETC.

Core Thermodynamic Principles of this compound Oxidation

The oxidation of this compound is a highly exergonic process, releasing a significant amount of free energy that is harnessed by the cell to perform work, primarily the synthesis of ATP. This process is governed by fundamental thermodynamic principles, which can be quantified to understand the efficiency of energy conversion.

Standard Gibbs Free Energy Change (ΔG°')

The standard Gibbs free energy change (ΔG°') for the oxidation of this compound by molecular oxygen is a key indicator of the reaction's spontaneity and the maximum amount of non-expansion work that can be extracted. The overall reaction can be represented as:

FADH₂ + ½ O₂ → FAD + H₂O

The ΔG°' for this reaction is calculated using the difference in the standard reduction potentials (ΔE°') of the electron donor (this compound) and the electron acceptor (O2), as described by the Nernst equation:

ΔG°' = -nFΔE°'

where:

-

n is the number of moles of electrons transferred (2 for this compound).

-

F is the Faraday constant (96.485 kJ mol⁻¹ V⁻¹).

-

ΔE°' is the difference in standard reduction potential between the acceptor and donor half-reactions.

Calculations based on standard reduction potentials place the standard free energy change for FADH₂ oxidation in the range of approximately -115.8 kJ/mol to -200 kJ/mol, confirming it as a highly spontaneous and energy-releasing reaction.[1][2]

Standard Reduction Potentials (E°')

The tendency of a chemical species to be reduced by acquiring electrons is quantified by its standard reduction potential (E°'). In the context of this compound oxidation, electrons flow from species with a lower (more negative) reduction potential to those with a higher (more positive) reduction potential. The FAD/FADH2 redox couple has a standard reduction potential of approximately -0.22 V.[2] Electrons from this compound are transferred through a series of carriers in the ETC, each with an increasingly positive reduction potential, ultimately reaching oxygen, the final electron acceptor with a highly positive standard reduction potential of +0.82 V.[2][3] This large potential difference drives the energetically favorable flow of electrons.

Proton Pumping and ATP Synthesis

The energy released during the transfer of electrons from this compound down the ETC is used to pump protons (H+) from the mitochondrial matrix to the intermembrane space. This creates an electrochemical gradient, known as the proton-motive force, which drives the synthesis of ATP by ATP synthase. For each molecule of this compound oxidized, approximately 6 protons are pumped across the inner mitochondrial membrane.[4] This proton gradient is then utilized by ATP synthase to produce ATP. The consensus is that the oxidation of one molecule of this compound yields approximately 1.5 to 2 molecules of ATP.[5][6][7][8][9] The variation in this value stems from factors such as the specific shuttle system used to transport electrons and the precise stoichiometry of the ATP synthase.

Quantitative Data Summary

The following tables summarize the key quantitative thermodynamic and stoichiometric data associated with this compound oxidation.

Table 1: Thermodynamic Properties of this compound Oxidation

| Parameter | Value | Unit |

| Standard Reduction Potential (E°') of FAD/FADH₂ | ~ -0.22 | V |

| Standard Reduction Potential (E°') of ½O₂/H₂O | ~ +0.82 | V |

| Overall Standard Potential Difference (ΔE°') | ~ 1.04 | V |

| Standard Gibbs Free Energy Change (ΔG°') | -115.8 to -200 | kJ/mol |

| Number of Electrons Transferred (n) | 2 |

Table 2: Stoichiometry of this compound Oxidation in the Electron Transport Chain

| Parameter | Value | Unit |

| Protons Pumped per FADH₂ | 6 | H⁺ |

| ATP Synthesized per FADH₂ | 1.5 - 2 | molecules |

Experimental Protocols

The determination of the thermodynamic properties of this compound oxidation relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Measurement of Mitochondrial Respiration

High-resolution respirometry is a fundamental technique to measure the rate of oxygen consumption by isolated mitochondria or permeabilized cells, providing insights into the activity of the electron transport chain.

Protocol: High-Resolution Respirometry using a Seahorse XF Analyzer

-

Cell/Mitochondria Preparation: Isolate mitochondria from tissues or cells of interest using differential centrifugation. Alternatively, permeabilize cultured cells using a mild detergent like digitonin to allow access of substrates to the mitochondria.

-

Assay Plate Preparation: Seed the permeabilized cells or isolated mitochondria onto a Seahorse XF cell culture microplate.

-

Substrate and Inhibitor Preparation: Prepare solutions of substrates (e.g., succinate to specifically fuel Complex II with electrons from this compound), ADP (to stimulate ATP synthesis), and inhibitors of the ETC complexes (e.g., rotenone for Complex I, antimycin A for Complex III, and oligomycin for ATP synthase).

-

Seahorse XF Assay:

-

Place the assay plate into the Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR) in real-time.

-

Establish a baseline OCR.

-

Inject succinate to initiate this compound-linked respiration.

-

Inject ADP to measure state 3 respiration (maximal ATP synthesis-linked respiration).

-

Inject oligomycin to inhibit ATP synthase and measure state 4 respiration (proton leak).

-

Inject an uncoupler like FCCP to determine the maximal respiratory capacity.

-

Inject antimycin A to inhibit Complex III and determine non-mitochondrial oxygen consumption.

-

-

Data Analysis: Analyze the changes in OCR following each injection to calculate parameters such as basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.

Determination of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key component of the proton-motive force and can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

Protocol: Measurement of ΔΨm using Tetramethylrhodamine, Ethyl Ester (TMRE)

-

Cell Culture: Culture cells of interest on glass-bottom dishes suitable for fluorescence microscopy.

-

Dye Loading: Incubate the cells with a low concentration of TMRE (e.g., 25-100 nM) in a culture medium for 20-30 minutes at 37°C.

-

Image Acquisition:

-

Wash the cells to remove excess dye.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter set for rhodamine.

-

Acquire baseline fluorescence intensity images.

-

-

Experimental Manipulation: Treat the cells with compounds that are expected to alter the mitochondrial membrane potential (e.g., an uncoupler like FCCP as a positive control for depolarization).

-

Time-Lapse Imaging: Acquire a time-series of fluorescence images to monitor changes in TMRE fluorescence intensity over time.

-

Data Analysis: Quantify the fluorescence intensity in the mitochondrial regions of interest. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Measurement of ATP Production

Cellular ATP levels can be quantified using luciferin/luciferase-based bioluminescence assays.

Protocol: ATP Measurement using a Luminescence-Based Assay

-

Sample Preparation: Prepare cell lysates from control and experimentally treated cells.

-

Assay Reaction: Add the cell lysate to a reaction mixture containing luciferin and luciferase.

-

Luminescence Measurement: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. Measure the light output using a luminometer.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP concentration in the cell lysates.

-

Data Normalization: Normalize the ATP levels to the total protein concentration of the cell lysate.

Determination of Standard Reduction Potentials

Standard reduction potentials are determined electrochemically using a potentiostat and an electrochemical cell consisting of two half-cells.

Protocol: General Principle of Measuring Standard Reduction Potential

-

Half-Cell Preparation:

-

Reference Electrode: A standard hydrogen electrode (SHE) is typically used as the reference, with a defined potential of 0.00 V.

-

Sample Half-Cell: Prepare a solution containing the redox couple of interest (e.g., FAD and this compound) at standard conditions (1 M concentration, 25°C, pH 7). An inert electrode (e.g., platinum) is immersed in this solution.

-

-

Electrochemical Cell Assembly: Connect the two half-cells via a salt bridge to allow ion flow and complete the electrical circuit.

-

Potential Measurement: Use a high-impedance voltmeter or potentiostat to measure the potential difference (voltage) between the two electrodes. This measured voltage represents the standard reduction potential of the sample half-cell relative to the SHE.

Visualization of this compound Oxidation Pathway

The following diagram, generated using the DOT language for Graphviz, illustrates the pathway of electron flow from this compound through the electron transport chain and the associated proton pumping.

Caption: Electron flow from this compound via Complex II to subsequent complexes in the ETC, driving proton pumping.

Conclusion

The oxidation of this compound is a thermodynamically favorable process that is central to cellular energy production. A quantitative understanding of the Gibbs free energy change, redox potentials, and stoichiometric relationships involved is essential for researchers seeking to elucidate the mechanisms of mitochondrial function and dysfunction. The experimental protocols outlined in this guide provide a robust framework for investigating the bioenergetics of this compound oxidation, which is critical for advancing our knowledge in metabolic research and for the development of novel therapeutic strategies targeting cellular energy pathways.

References

- 1. brainly.com [brainly.com]

- 2. brainly.com [brainly.com]

- 3. brainkart.com [brainkart.com]

- 4. Cellular respiration - Wikipedia [en.wikipedia.org]

- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 6. Flexi answers - The oxidation of this compound yields 1.5 ATP. True/False | CK-12 Foundation [ck12.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. Number of ATP produced in oxidative phosphory - Generic - BNID 110682 [bionumbers.hms.harvard.edu]

An In-depth Technical Guide to the Redox Potential of the FAD/FADH2 Couple

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the flavin adenine dinucleotide (FAD) and its reduced form (FADH2) redox couple, a critical player in cellular metabolism and bioenergetics. We will delve into the quantitative aspects of its redox potential, the experimental methods used for its determination, and its role in key biological pathways.

Introduction to the FAD/FADH2 Redox Couple

Flavin adenine dinucleotide (FAD) is a redox-active coenzyme essential for a multitude of metabolic reactions.[1] It exists in two primary oxidation states: the fully oxidized quinone form (FAD) and the fully reduced hydroquinone form (this compound), which is generated by the acceptance of two electrons and two protons.[1] An intermediate, one-electron reduced semiquinone radical (FADH•) can also be formed.[1]

The reaction is as follows: FAD + 2H⁺ + 2e⁻ ⇌ FADH₂

The ability of FAD to participate in both one- and two-electron transfers makes it a versatile electron carrier in biological systems.[2] Unlike NAD+/NADH, which are typically soluble coenzymes, FAD is often tightly bound to proteins, sometimes covalently, forming flavoproteins.[3] This interaction with the protein environment is crucial as it "tunes" the redox potential of the flavin, adapting it to a wide range of biochemical reactions.[4][5]

Quantitative Data on FAD/FADH2 Redox Potentials

The standard redox potential (E°') of a redox couple is a measure of its tendency to acquire electrons and be reduced. For the free FAD/FADH2 couple in solution at pH 7, this value is approximately -219 mV.[6] However, within the diverse environments of flavoprotein active sites, this potential can span a range of over 500 mV.[7] This modulation is critical for the enzyme's specific function.[4] The following table summarizes the redox potentials of the FAD/FADH2 couple in various contexts.

| System | Redox Couple | Midpoint Potential (E°' at pH ≈ 7) | Reference(s) |

| Free FAD/FADH2 (in solution) | FAD/FADH2 | -219 mV | [6] |

| E. coli Succinate Dehydrogenase (SdhA) | Covalently Bound FAD/FADH2 | -55 mV | [6] |

| Human NADPH-Cytochrome P450 Reductase (soluble) | FAD/FAD• | -283 mV | [8] |

| FAD•/FADH2 | -382 mV | [8] | |

| Rat Liver NADPH-Cytochrome P450 Reductase | FAD/FAD• | -290 mV | [9] |

| FAD•/FADH2 | -365 mV | [9] | |

| Azospirillum brasilense Glutamate Synthase (holoenzyme) | FAD/FADH2 | -300 mV | [10] |

| Glomerella cingulata Glucose Dehydrogenase | FAD/FADH2 | -267 mV | [7] |

| Electron-Transfer Flavoprotein-Ubiquinone Oxidoreductase (ETF-QO) | FAD/FAD• | +28 mV | [11] |

| FAD•/FADH2 | -6 mV | [11] |

Factors Influencing the FAD/FADH2 Redox Potential

The electrochemical properties of the FAD/FADH2 couple are not intrinsic but are heavily influenced by several factors within the protein microenvironment. These factors collectively adjust the redox potential to the specific needs of the catalyzed reaction.

References

- 1. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. Roles of Ferredoxin-NADP+ Oxidoreductase and Flavodoxin in NAD(P)H-Dependent Electron Transfer Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complex II ambiguities—this compound in the electron transfer system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. Redox Properties of Flavin in BLUF and LOV Photoreceptor Proteins from Hybrid QM/MM Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Flavin Potential in Proteins by Xanthine/Xanthine Oxidase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. Structure and Function of an NADPH-Cytochrome P450 Oxidoreductase in an Open Conformation Capable of Reducing Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the midpoint potential of the FAD and FMN flavin cofactors and of the 3Fe-4S cluster of glutamate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redox properties of electron-transfer flavoprotein ubiquinone oxidoreductase as determined by EPR-spectroelectrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

FADH2 as a Prosthetic Group in Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavin adenine dinucleotide (FAD) and its reduced form, FADH2, are pivotal cofactors in a vast array of enzymatic reactions, particularly those involving redox chemistry. Tightly bound to enzymes as a prosthetic group, the flavin moiety of FAD undergoes reversible reduction to this compound, enabling it to participate in critical metabolic and signaling pathways. This technical guide provides an in-depth exploration of this compound's role as a prosthetic group, detailing the biochemical functions, quantitative parameters of associated enzymes, and comprehensive experimental protocols for their study. It further elucidates the involvement of this compound-dependent enzymes in cellular signaling and presents logical workflows for their characterization, aiming to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

The Core Biochemical Role of FAD/FADH2 Prosthetic Groups

Flavin adenine dinucleotide (FAD) is a redox-active coenzyme derived from riboflavin (vitamin B2).[1] In many enzymes, known as flavoproteins, FAD is not a transiently binding coenzyme but is integrated as a prosthetic group, sometimes even covalently linked.[2] This tight binding is crucial as it modulates the redox potential of the flavin and protects the highly reactive this compound from non-specific reactions with molecular oxygen in the cytoplasm.[3]

The chemical versatility of the isoalloxazine ring system of FAD allows it to accept and donate either one or two electrons, facilitating a bridge between two-electron donors (like NADH or succinate) and one-electron acceptors (like iron-sulfur clusters or cytochromes).[4] FAD in its oxidized state can accept two electrons and two protons to become this compound.[2] This redox cycle is central to numerous metabolic pathways:

-

Cellular Respiration: The most prominent role of this compound is in the electron transport chain (ETC). Succinate dehydrogenase (Complex II), an enzyme of both the citric acid cycle and the ETC, utilizes a covalently bound FAD.[1] It catalyzes the oxidation of succinate to fumarate, with the concomitant reduction of FAD to this compound. The electrons from this compound are then transferred through iron-sulfur clusters within the complex to ubiquinone (Coenzyme Q), contributing to the proton gradient that drives ATP synthesis.[2][4] Each molecule of this compound entering the ETC at Complex II typically yields about 1.5 ATP molecules.[5]

-

Fatty Acid Oxidation: Acyl-CoA dehydrogenases are a family of FAD-dependent enzymes essential for the β-oxidation of fatty acids.[6] These enzymes catalyze the formation of a double bond in the fatty acyl-CoA substrate, reducing FAD to this compound. The electrons from this this compound are then transferred to the electron-transferring flavoprotein (ETF), which in turn reduces ubiquinone in the ETC via ETF-ubiquinone oxidoreductase.[6][7]

-

Amino Acid Catabolism: Several enzymes involved in the breakdown of amino acids, such as isovaleryl-CoA dehydrogenase (in leucine catabolism), utilize FAD as a prosthetic group to capture electrons during oxidative steps.[1]

-

Other Redox Reactions: FAD-dependent enzymes like monoamine oxidase, glucose oxidase, and xanthine oxidase catalyze a variety of oxidation reactions crucial for neurotransmitter metabolism, glucose sensing, and purine degradation, respectively.[1][8]

Quantitative Data on this compound-Dependent Enzymes

The interaction of FAD/FADH2 with its host enzyme is characterized by specific biophysical and kinetic parameters. The protein environment can significantly alter these properties compared to free flavin in solution.

Spectroscopic Properties

The different redox states of the flavin cofactor have distinct UV-visible absorption spectra, which is a powerful tool for studying flavoenzymes.[2][9]

| Flavin State | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) at ~450 nm | Appearance |

| FAD (Oxidized) | ~375 nm and ~450 nm | ~11,300 M⁻¹cm⁻¹ | Yellow[2] |

| FADH• (Neutral Semiquinone) | ~580 nm | Variable | Blue[10] |

| FAD•- (Anionic Semiquinone) | ~420 nm | Variable | Red[10] |

| This compound (Fully Reduced) | ~360 nm | Negligible at 450 nm | Colorless[2][10] |

| FADH- (Anionic Reduced) | ~360 nm | Negligible at 450 nm | Colorless[10] |

Note: The exact λmax and ε values can vary depending on the local protein environment.

Redox Potentials

The protein environment significantly tunes the redox potential of the bound flavin, adapting it for a specific biological function. Redox potentials for flavoproteins can span a wide range.

| Enzyme/Protein | Redox Couple | Redox Potential (E'₀) vs. SHE | Reference |

| Free FAD/FMN in solution | Fl(ox)/Fl(sq) | -238 mV | |

| Free FAD/FMN in solution | Fl(sq)/Fl(red) | -172 mV | |

| Methylophilus methylotrophus ETF | ETFox/ETF•- | +196 mV | [11] |

| Methylophilus methylotrophus ETF | ETF•-/ETF(red) | -197 mV | [11] |

| E. coli Aerotaxis Receptor (Aer) | Aer-FAD(ox)/Aer-FAD(sq) | -285 to -292 mV | [1] |

Kinetic Parameters

The catalytic efficiency of this compound-dependent enzymes is described by their Michaelis-Menten kinetic parameters.

| Enzyme | Substrate | K_m | k_cat | Reference |

| Human FAD Synthase 2 (hFADS2) | FMN | 0.24 ± 0.06 µM | 0.041 s⁻¹ | [12] |

| Human FAD Synthase 2 (hFADS2) | ATP | 6.23 ± 1.5 µM | 0.041 s⁻¹ | [12] |

| Neurospora crassa FAD Synthetase | FMN | 0.62 µM | 0.69 s⁻¹ | [13] |

| Neurospora crassa FAD Synthetase | ATP | 26 µM | 0.69 s⁻¹ | [13] |

| TropB Monooxygenase | 3-methylorcinaldehyde | 0.298 ± 0.006 s⁻¹ | [8] | |

| Ornithine Hydroxylase (PvdA) | L-ornithine | 0.35 ± 0.05 mM | 0.16 ± 0.01 s⁻¹ | [14] |

Involvement in Cellular Signaling

While primarily known for their metabolic roles, this compound-dependent enzymes are increasingly recognized for their contribution to cellular signaling, largely through the production of reactive oxygen species (ROS).[15]

Mitochondrial complexes I, II, and III are major sites of cellular ROS production.[15][16] Under certain conditions, such as high mitochondrial membrane potential or reverse electron transport, electrons can leak from the ETC and react with molecular oxygen to form superoxide (O₂•⁻).[15] this compound-dependent enzymes like succinate dehydrogenase (Complex II) and acyl-CoA dehydrogenases (via ETF-QO) can be significant sources of ROS.[15]

These ROS are not merely byproducts of damage; at low concentrations, they act as signaling molecules in various pathways, including:

-

Hypoxia Signaling: ROS can stabilize hypoxia-inducible factors (HIFs), key transcription factors that mediate cellular adaptation to low oxygen.

-

Inflammation: ROS produced by enzymes like NADPH oxidases (which are also flavoproteins, though often using FAD non-prosthetically) are critical for the inflammatory response.[17]

-

Redox Homeostasis: ROS can trigger antioxidant defense mechanisms by activating transcription factors like Nrf2.[16]

Experimental Protocols

Characterizing this compound-dependent enzymes requires a combination of biochemical, biophysical, and structural methods.

General Enzyme Activity Assay (Spectrophotometric)

This protocol is adapted for a generic FAD-dependent dehydrogenase, using an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP), whose reduction can be monitored by a decrease in absorbance at 600 nm (ε = 22,000 M⁻¹cm⁻¹).[18]

Materials:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0

-

Substrate solution: e.g., 0.6 M Sodium Succinate

-

Potassium Cyanide (KCN): 0.2 M (inhibits Complex IV to prevent re-oxidation of the acceptor)

-

Phenazine methosulfate (PMS): 12.5 mM (intermediate electron carrier)

-

DCPIP: 2.5 mM

-

Enzyme preparation (e.g., isolated mitochondria, purified protein)

-

Spectrophotometer capable of kinetic measurements at 600 nm

Procedure:

-

Prepare Reaction Mixture: In a cuvette, combine 2 mL of Assay Buffer, 0.1 mL of KCN solution, and 0.1 mL of substrate solution.

-

Add Enzyme: Add a small volume (e.g., 10 µL) of the enzyme preparation to the cuvette. Mix gently by inversion.

-

Equilibrate: Incubate the mixture at a constant temperature (e.g., 25°C) for 5-6 minutes.

-

Initiate Reaction: Add 0.1 mL of PMS solution and 0.05 mL of DCPIP solution. Mix quickly and immediately place the cuvette in the spectrophotometer.

-

Measure Absorbance: Record the change in absorbance at 600 nm over time (e.g., every 15 seconds for 5 minutes). The rate of decrease in absorbance is proportional to the enzyme activity.

-

Calculate Activity: Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of DCPIP to calculate the rate of DCPIP reduction in µmoles/min. Express activity as units per mg of protein (U/mg).

UV-Vis Spectroscopy for FAD Redox State Analysis

This method allows for the direct observation of the FAD cofactor's redox state during a reaction.

Materials:

-

Purified flavoprotein in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Substrate (reductant) for the enzyme

-

Oxidant (if studying re-oxidation, e.g., O2, artificial acceptor)

-

UV-Vis spectrophotometer with scanning capabilities

Procedure:

-

Baseline Spectrum: Record the absorption spectrum of the purified, oxidized enzyme (typically between 300-600 nm). The characteristic flavin peaks around 375 nm and 450 nm should be visible.[2]

-

Reduction: Add a stoichiometric amount or slight excess of the reducing substrate (e.g., succinate for SDH, NADPH for some reductases) to the cuvette.

-

Monitor Spectral Changes: Record spectra at various time points after substrate addition. Observe the decrease in absorbance at ~450 nm, which indicates the reduction of FAD to this compound. The disappearance of the yellow color is a visual confirmation.

-

Anaerobic Conditions: For many flavoenzymes, these experiments must be conducted under anaerobic conditions to prevent the rapid, non-enzymatic re-oxidation of this compound by molecular oxygen. This can be achieved using a sealed cuvette and by purging solutions with nitrogen or argon gas.

Stopped-Flow Kinetics